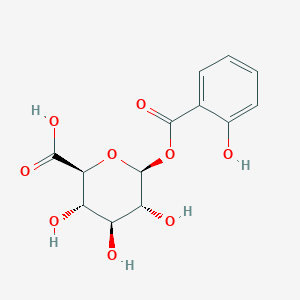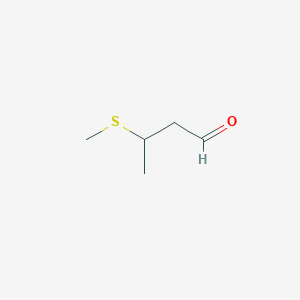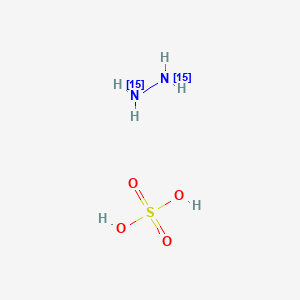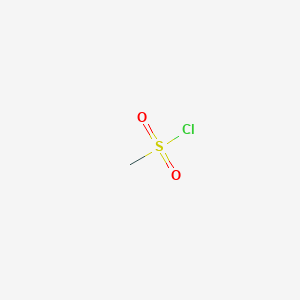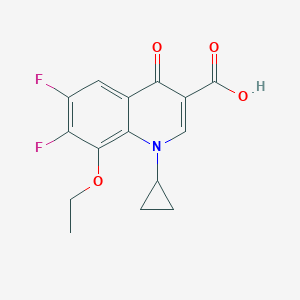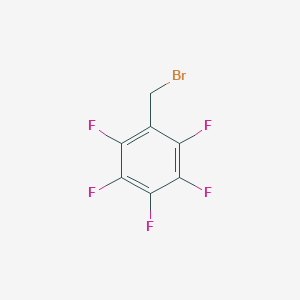
2,3,4,5,6-Pentafluorobenzyl bromide
描述
2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br) is a chemical compound widely utilized as a derivatization agent in chromatography and mass spectrometry. Its utility spans across several decades, mainly due to its favorable physicochemical properties, which include volatility, thermal stability, strong electron-capturing, and ultraviolet light absorption. These characteristics make PFB-Br an ideal agent for the highly sensitive analysis of endogenous and exogenous substances, including various inorganic and organic anions in biological samples (Tsikas, 2017).
Synthesis Analysis
PFB-Br is synthesized through chemical reactions starting from alpha,alpha,alpha,2,3,5,6-heptafluoro-p-xylene. It functions as a versatile agent in electrophoric derivatization reactions, aiding in the confirmation and control of interferences in analytical chemistry due to its unique physicochemical properties (Saha, Saha, & Giese, 1993).
Molecular Structure Analysis
The molecular structure of PFB-Br derivatives has been extensively studied through various analytical techniques, including Fourier Transform Infrared Spectroscopy (FT-IR) and quantum mechanical studies. These analyses provide insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential (MEP), and other molecular properties critical for understanding the reactivity and interactions of PFB-Br with other substances (Zeyrek et al., 2015).
Chemical Reactions and Properties
PFB-Br reacts with primary and secondary alcohols and alkali metal alkoxides, forming pentabromobenzyl ethers in high yields. These reactions showcase its reactivity towards a wide range of nucleophiles in both aqueous and non-aqueous systems (Shishkin, Vakaeva, & Butin, 2002).
Physical Properties Analysis
The physical properties of PFB-Br, such as volatility and thermal stability, make it particularly useful in analytical chemistry for derivatization and sensitive analysis of a wide range of substances. Its strong electron-capturing ability enhances its detection capabilities, particularly in electron capture detection or electron-capture negative-ion chemical ionization in gas chromatography-mass spectrometry (GC-MS) (Tsikas, 2017).
Chemical Properties Analysis
The chemical properties of PFB-Br, including its reactivity with various nucleophiles and the formation of stable, volatile derivatives, are pivotal for its applications in the derivatization of organic and inorganic analytes for analytical purposes. Its role in enhancing the sensitivity and selectivity of analytical methods for detecting substances in complex biological samples is well-documented (Tsikas, 2017).
科学研究应用
2,3,4,5,6-Pentafluorobenzyl bromide is used as a reagent for derivatization in various scientific fields . Here are some of its applications:
-
Derivatization of Alcohols
- Application: It’s used to convert alcohols into their corresponding pentafluorobenzyl ethers, which are more volatile and thus suitable for gas chromatography (GC) analysis .
- Method: The alcohol is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide in the presence of a base to form the ether .
- Results: The resulting pentafluorobenzyl ethers can be analyzed using GC, providing information about the original alcohol .
-
Derivatization of Carboxylic Acids
- Application: It’s used to convert carboxylic acids into their corresponding pentafluorobenzyl esters for GC analysis .
- Method: The carboxylic acid is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form the ester .
- Results: The resulting pentafluorobenzyl esters can be analyzed using GC, providing information about the original carboxylic acid .
-
Derivatization of Sulfonamides
- Application: It’s used to convert sulfonamides, a type of drug, into their corresponding pentafluorobenzyl derivatives for GC analysis .
- Method: The sulfonamide is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form the derivative .
- Results: The resulting pentafluorobenzyl derivatives can be analyzed using GC, providing information about the original sulfonamide .
-
Derivatization of Polyfunctional Thiols
- Application: It’s used to convert polyfunctional thiols into their corresponding pentafluorobenzyl derivatives for GC analysis .
- Method: The thiol is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form the derivative .
- Results: The resulting pentafluorobenzyl derivatives can be analyzed using GC, providing information about the original thiol .
-
Preparation of Pentafluorobenzyl Esters of Organic Acids
- Application: It’s used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC .
- Method: The organic acid is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form the ester .
- Results: The resulting pentafluorobenzyl esters can be analyzed using capillary and GC, providing information about the original organic acid .
-
Derivatization of N-7-Substituted Guanine Adducts of DNA
- Application: It’s used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .
- Method: The N-7-substituted guanine adduct of DNA is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form the derivative .
- Results: The resulting derivative can be analyzed using GC-electron capture-MS, providing information about the original N-7-substituted guanine adduct of DNA .
-
Derivatization for Gas Chromatography
- Application: It’s used for the derivatization of various compounds for analysis by gas chromatography .
- Method: The compound of interest is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form a derivative that is more amenable to GC analysis .
- Results: The resulting derivative can be analyzed using GC, providing information about the original compound .
-
Analysis of D2/E2-Isoprostanes
- Application: It’s used for the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) .
- Method: The D2/E2-isoprostanes are reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form a derivative that is more amenable to NICI-GC/MS analysis .
- Results: The resulting derivative can be analyzed using NICI-GC/MS, providing information about the original D2/E2-isoprostanes .
属性
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPVFFKOVDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170146 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS] | |
| Record name | Pentafluorobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,4,5,6-Pentafluorobenzyl bromide | |
CAS RN |
1765-40-8 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-bromo-2,3,4,5,6-pentafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VL554GFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
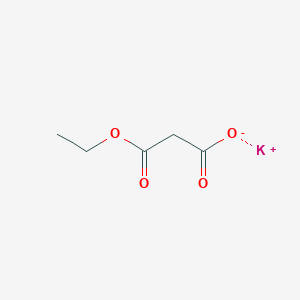
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
